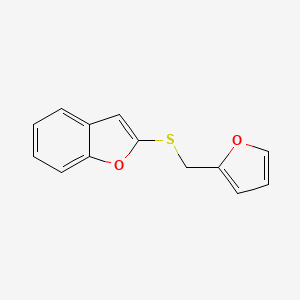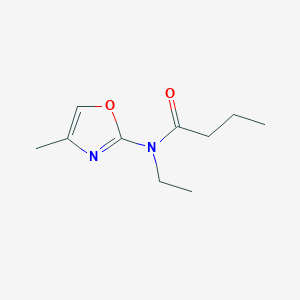![molecular formula C18H20N2O2Pd B12880400 Bis[o-(N-ethylformimidoyl)phenolato]palladium](/img/structure/B12880400.png)
Bis[o-(N-ethylformimidoyl)phenolato]palladium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[o-(N-ethylformimidoyl)phenolato]palladium is a coordination compound with the chemical formula C18H20N2O2Pd This compound features a palladium center coordinated by two phenolate ligands, each bearing an N-ethylformimidoyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[o-(N-ethylformimidoyl)phenolato]palladium typically involves the reaction of palladium(II) acetate with the appropriate phenol derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene. The phenol derivative is first deprotonated by the base, forming the phenolate anion, which then coordinates to the palladium center. The N-ethylformimidoyl group is introduced via a subsequent reaction step, often involving the use of an N-ethylformimidoyl chloride reagent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Bis[o-(N-ethylformimidoyl)phenolato]palladium can undergo various types of chemical reactions, including:
Oxidation: The palladium center can be oxidized to a higher oxidation state, potentially leading to the formation of palladium(IV) complexes.
Reduction: The compound can be reduced back to palladium(0), which is often a key step in catalytic cycles.
Substitution: Ligand exchange reactions can occur, where the phenolate or N-ethylformimidoyl groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions often require the presence of a coordinating solvent and may be facilitated by heating or the use of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(IV) complexes, while reduction typically produces palladium(0) species. Substitution reactions can result in a wide variety of palladium complexes with different ligands.
科学研究应用
Bis[o-(N-ethylformimidoyl)phenolato]palladium has several scientific research applications:
Catalysis: This compound can serve as a catalyst in various organic transformations, including cross-coupling reactions, which are essential in the synthesis of pharmaceuticals and fine chemicals.
Materials Science: The unique coordination environment around the palladium center can be exploited in the design of new materials with specific electronic or optical properties.
Medicinal Chemistry: Coordination compounds of palladium are being investigated for their potential anticancer properties, as they can interact with biological molecules in unique ways.
作用机制
The mechanism of action of Bis[o-(N-ethylformimidoyl)phenolato]palladium in catalytic processes typically involves the palladium center cycling between different oxidation states. In cross-coupling reactions, for example, the palladium(0) species undergoes oxidative addition to form a palladium(II) intermediate, which then participates in transmetalation and reductive elimination steps to form the desired product. The N-ethylformimidoyl and phenolate ligands help stabilize the palladium center and facilitate these transformations .
相似化合物的比较
Similar Compounds
Bis(phenolato)palladium: Similar in structure but lacks the N-ethylformimidoyl substituents.
Bis(acetylacetonato)palladium: Features acetylacetonate ligands instead of phenolate.
Bis(diphenylphosphino)ethane palladium: Contains phosphine ligands rather than phenolate.
Uniqueness
Bis[o-(N-ethylformimidoyl)phenolato]palladium is unique due to the presence of the N-ethylformimidoyl groups, which can influence the electronic properties of the palladium center and potentially enhance its catalytic activity. This compound’s specific ligand environment can lead to different reactivity patterns compared to other palladium complexes, making it a valuable tool in both research and industrial applications .
属性
分子式 |
C18H20N2O2Pd |
|---|---|
分子量 |
402.8 g/mol |
IUPAC 名称 |
2-(ethyliminomethyl)phenolate;palladium(2+) |
InChI |
InChI=1S/2C9H11NO.Pd/c2*1-2-10-7-8-5-3-4-6-9(8)11;/h2*3-7,11H,2H2,1H3;/q;;+2/p-2 |
InChI 键 |
XECFUGYSFUBCPU-UHFFFAOYSA-L |
规范 SMILES |
CCN=CC1=CC=CC=C1[O-].CCN=CC1=CC=CC=C1[O-].[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










